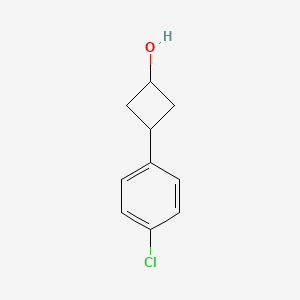

3-(4-Chlorophenyl)cyclobutan-1-ol

Description

Significance of Cyclobutane-Containing Scaffolds in Modern Organic Chemistry

Cyclobutane (B1203170) rings, once considered mere chemical curiosities due to their inherent strain, are now recognized as valuable scaffolds in medicinal chemistry and organic synthesis. nih.govnih.gov Their incorporation into molecular structures can significantly influence a compound's properties. The unique puckered three-dimensional structure of the cyclobutane ring offers a level of conformational restriction that is highly sought after in drug design. nih.govlifechemicals.com This rigidity can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.

Furthermore, cyclobutane scaffolds have been employed to enhance metabolic stability, act as isosteres for other groups like alkenes or larger cyclic systems, and fill hydrophobic pockets in protein binding sites. nih.govnih.gov Unlike more reactive small rings like cyclopropanes, the cyclobutane unit is relatively inert, yet its strain can be harnessed for specific synthetic transformations such as ring-opening or ring-expansion reactions. lifechemicals.comnih.gov The growing commercial availability and the development of improved synthetic methods have made the incorporation of cyclobutane motifs into complex molecules more accessible to researchers. nih.gov

Table 1: Applications of Cyclobutane Scaffolds in Medicinal Chemistry

| Application | Description | Reference |

|---|---|---|

| Conformational Restriction | The rigid, puckered structure helps to pre-organize the molecule for binding to a target. | nih.govlifechemicals.com |

| Metabolic Stability | Can replace metabolically labile groups, increasing the compound's half-life. | nih.gov |

| Isosteric Replacement | Serves as a replacement for double bonds or larger rings without altering electronic properties significantly. | nih.govlifechemicals.com |

| Pharmacophore Direction | Orients key functional groups in favorable positions for interaction with biological targets. | nih.gov |

Role of Halogenated Phenyl Moieties in Molecular Architecture and Reactivity

The presence of a halogen atom, specifically chlorine, on the phenyl ring is another crucial feature of 3-(4-Chlorophenyl)cyclobutan-1-ol (B2918504). Halogenation is a common strategy in drug discovery to modulate a molecule's physicochemical properties. researchgate.net The introduction of a chlorine atom can influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Table 2: Influence of Halogenation in Molecular Design

| Property | Effect of Halogenation (specifically Chlorine) | Reference |

|---|---|---|

| Lipophilicity | Generally increases lipophilicity, which can affect membrane permeability and solubility. | researchgate.net |

| Binding Affinity | Can enhance binding to target proteins through the formation of halogen bonds. | acs.org |

| Metabolic Stability | Can block sites of metabolism, leading to a longer biological half-life. | researchgate.net |

| Pharmacokinetics | Modulates ADME properties (absorption, distribution, metabolism, and excretion). | researchgate.netresearchgate.net |

Overview of Prior Research on Aromatic-Substituted Cyclobutanols

The synthesis and reactivity of cyclobutanols bearing aromatic substituents have been a subject of considerable research. These compounds serve as versatile intermediates for the construction of more complex molecular architectures. nih.govresearchgate.net For instance, acid-catalyzed ring expansion of aryl-substituted cyclobutanols can lead to the formation of cyclopentanone (B42830) derivatives, a common structural motif in natural products and pharmaceuticals. nih.gov

Researchers have developed various methods for the stereocontrolled synthesis of these compounds, recognizing that the relative orientation of the hydroxyl group and the aromatic substituent can be critical for subsequent transformations and for biological activity. nih.gov Studies have explored reactions such as palladium-catalyzed C-C bond formation and radical-mediated ring-opening functionalization to create a diverse array of γ-substituted ketones from cyclobutanol (B46151) precursors. researchgate.net Furthermore, the transformation of polycyclic cyclobutanols into polycyclic aromatic hydrocarbons (PAHs) under acidic conditions highlights their utility as building blocks in materials science. acs.org

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound is driven by the convergence of the advantageous properties of its constituent parts. The compound combines the conformationally restricting and metabolically stabilizing features of the cyclobutane scaffold with the modulating effects of the 4-chlorophenyl group. nih.govresearchgate.net

Therefore, the study of this compound is not just an academic exercise but a rational approach to creating novel chemical entities. Research on its synthesis, stereochemistry, and reactivity provides fundamental knowledge for the design of new therapeutic agents or functional materials that leverage the distinct properties of both the cyclobutane ring and the halogenated aromatic system. The compound serves as a model system for understanding how these two important structural motifs can work in concert to achieve desired chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVLRDXCHXTXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184692-46-3 | |

| Record name | 3-(4-chlorophenyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Chlorophenyl Cyclobutan 1 Ol and Its Analogs

Retrosynthetic Strategies for the 3-Arylcyclobutanol Core

Retrosynthetic analysis of the 3-arylcyclobutanol core reveals several viable disconnection approaches. The primary challenge lies in the stereoselective formation of the cyclobutane (B1203170) ring. Key strategies involve the formation of carbon-carbon bonds through cycloadditions, rearrangements of existing ring systems, or the cyclization of acyclic precursors.

A primary disconnection of the alcohol functionality leads to the corresponding 3-(4-chlorophenyl)cyclobutanone. This ketone can be further disconnected through various strategies to access simpler starting materials. The aryl group can be introduced via cross-coupling reactions or can be present in one of the precursors for the cyclobutane ring formation.

[2+2] Cycloaddition Approaches to Cyclobutane Derivatives

The [2+2] cycloaddition reaction is a powerful and widely employed method for the synthesis of cyclobutane rings. nih.gov This approach involves the reaction of two unsaturated components, typically two alkenes or an alkene and a ketene (B1206846), to form a four-membered ring.

Photochemical [2+2] Cycloaddition: This method utilizes the photoexcitation of an alkene to a triplet state, which then reacts with another ground-state alkene in a stepwise radical mechanism to form the cyclobutane ring. For the synthesis of a 3-arylcyclobutanol precursor, a styrene (B11656) derivative such as 4-chlorostyrene (B41422) can be reacted with an appropriate alkene. The regioselectivity of the reaction is a critical aspect, with the formation of both "head-to-head" and "head-to-tail" dimers being possible.

Ketene [2+2] Cycloaddition: Ketenes are highly reactive species that can undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones directly. nih.gov Ketenes can be generated in situ from acyl chlorides in the presence of a non-nucleophilic base. For the synthesis of 3-(4-chlorophenyl)cyclobutanone, dichloroketene, generated from trichloroacetyl chloride and activated zinc, can be reacted with 4-chlorostyrene. The resulting dichlorocyclobutanone can then be dehalogenated to afford the desired cyclobutanone (B123998). This ketone serves as a direct precursor to 3-(4-chlorophenyl)cyclobutan-1-ol (B2918504) via reduction.

| Reactants | Reagents and Conditions | Product | Reference |

| 4-Bromostyrene (B1200502), Trichloroacetyl chloride | Zinc, Diethyl ether | 2,2-Dichloro-3-(4-bromophenyl)cyclobutanone | Request PDF |

| 2,2-Dichloro-3-(4-bromophenyl)cyclobutanone | Zinc, Acetic acid | 3-(4-Bromophenyl)cyclobutanone | Request PDF |

Ring-Expansion and Ring-Contraction Pathways

Alternative strategies to construct the cyclobutane ring involve the rearrangement of smaller or larger ring systems.

Ring-Expansion: The Tiffeneau-Demjanov rearrangement provides a classic method for the one-carbon ring expansion of cycloalkanones. mdpi.comresearchgate.netmdpi.comnih.govorganic-chemistry.org In the context of 3-arylcyclobutanol synthesis, a suitably substituted cyclopropylmethylamine could undergo diazotization with nitrous acid, leading to a carbocation that rearranges to form a cyclobutanol (B46151). For instance, a 1-(4-chlorophenyl)cyclopropylmethylamine derivative could potentially be rearranged to a mixture of cyclobutanol products, including the desired this compound.

Ring-Contraction: The Favorskii rearrangement of α-halocyclopentanones can lead to the formation of cyclobutanecarboxylic acid derivatives. While not a direct route to 3-arylcyclobutanols, this method can be used to generate a cyclobutane core that can be further functionalized. A more direct approach would involve the photochemical Wolff rearrangement of a 2-diazocyclopentanone, which can lead to a cyclobutanecarboxylic acid derivative via a ketene intermediate.

Construction of the Cyclobutane Ring from Acyclic Precursors

The formation of the cyclobutane ring from acyclic precursors often involves intramolecular cyclization reactions. Radical cyclizations are a particularly effective method for the formation of four-membered rings. For example, a 1,4-dihaloalkane can undergo reductive cyclization in the presence of a reducing agent like zinc or samarium(II) iodide to form a cyclobutane. To synthesize a 3-arylcyclobutanol derivative, an acyclic precursor containing the 4-chlorophenyl group and appropriate functionalities for cyclization would be required. For instance, a radical cyclization of a suitably substituted 4-bromo-1-butene derivative could be envisioned.

Development of Novel Synthetic Routes to this compound

Recent advances in synthetic methodology have provided new and more efficient routes to cyclobutanol derivatives, including those with aryl substituents. These methods often employ transition metal catalysis, organocatalysis, or biocatalysis to achieve high levels of chemo-, regio-, and stereoselectivity.

Transition Metal-Catalyzed Methods in Cyclobutanol Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex molecules, including strained ring systems like cyclobutanes. Various transition metals, including palladium, rhodium, and iridium, have been utilized in the synthesis of cyclobutane and cyclobutanol derivatives.

One prominent approach involves the palladium-catalyzed cross-coupling of cyclobutanol precursors. For instance, a 3-halocyclobutanol could be coupled with a 4-chlorophenylboronic acid derivative under Suzuki-Miyaura conditions to introduce the aryl group. Alternatively, transition metal-catalyzed C-H activation could be employed to directly arylate a cyclobutanol derivative.

Rhodium-catalyzed asymmetric arylation of cyclobutenone ketals has been developed as a surrogate for the 1,4-addition to cyclobutenone, providing access to enantioenriched 3-arylcyclobutanone precursors. nih.gov These precursors can then be stereoselectively reduced to the corresponding cyclobutanols.

Iridium-catalyzed C-C bond activation has been used for the enantioselective cleavage of prochiral tert-cyclobutanols, demonstrating the utility of transition metals in manipulating cyclobutane rings. vub.ac.be

Organocatalytic and Biocatalytic Approaches

Organocatalysis: Organocatalysis offers a metal-free alternative for the stereoselective synthesis of chiral molecules. Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze aldol and Michael reactions that can be applied to the construction of functionalized cyclobutane rings. For example, an organocatalytic asymmetric Michael addition to a cyclobutenone could be employed to introduce a substituent in a stereocontrolled manner, followed by reduction to the cyclobutanol.

Biocatalysis: Biocatalytic methods, utilizing enzymes, provide a highly selective and environmentally friendly approach to the synthesis of chiral compounds. For the synthesis of this compound, a key biocatalytic step would be the stereoselective reduction of the corresponding ketone, 3-(4-chlorophenyl)cyclobutanone. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. The use of a suitable KRED could provide access to either the (R)- or (S)-enantiomer of this compound, depending on the specific enzyme used. This approach is particularly attractive for the synthesis of enantiomerically pure pharmaceuticals.

The stereoselective reduction of 3-substituted cyclobutanones has been studied, showing a high preference for the formation of the cis-alcohol.

Table of Stereoselective Reduction of 3-Phenylcyclobutanone (B1345705)

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| NaBH₄ | MeOH | 25 | 93:7 |

| NaBH₄ | MeOH | 0 | 95:5 |

| NaBH₄ | MeOH | -78 | >99:1 |

| LiAlH₄ | THF | 25 | 94:6 |

| L-Selectride® | THF | -78 | >99:1 |

Stereoselective Synthesis of this compound

Achieving control over the stereochemistry in the synthesis of this compound is essential for isolating specific isomers. The molecule contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). Stereoselective synthesis aims to produce a single desired isomer in high yield.

Diastereoselective synthesis in the context of this compound involves controlling the relative orientation of the hydroxyl (-OH) group and the 4-chlorophenyl group, resulting in either a cis or trans configuration. A common strategy to achieve this is the diastereoselective reduction of a precursor ketone, 3-(4-chlorophenyl)cyclobutanone.

The choice of reducing agent plays a critical role in directing the stereochemical outcome. Bulky reducing agents will preferentially attack the carbonyl group from the less sterically hindered face of the cyclobutanone ring, leading to the formation of one diastereomer over the other. For instance, attack from the face opposite to the 4-chlorophenyl group would result in the cis isomer, while attack from the same face would yield the trans isomer. Catalyst-controlled methodologies, such as the regiodivergent hydrophosphination of acyl bicyclobutanes, demonstrate that the choice of catalyst can provide access to different diastereoisomers from the same starting material. nih.govresearchgate.net

Table 1: Influence of Reducing Agents on Diastereoselectivity in Ketone Reduction

| Reducing Agent | Typical Stereochemical Preference | Rationale |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Often provides moderate selectivity based on steric hindrance. | A small hydride donor, its selectivity is influenced by the substrate's steric environment. |

| Lithium tri-sec-butylborohydride (L-Selectride®) | High selectivity for attack from the less hindered face. | The bulky sec-butyl groups create significant steric hindrance, forcing the hydride to approach from the most accessible direction. |

This table presents generalized outcomes for ketone reductions; specific results for 3-(4-chlorophenyl)cyclobutanone would require experimental validation.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. uou.ac.in For chiral cyclobutanols like this compound, this can be achieved through several advanced synthetic strategies.

One prominent approach is the asymmetric reduction of the corresponding ketone using a chiral catalyst or reagent. For example, the Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a borane reagent to one specific face of the carbonyl, leading to a highly enantioenriched alcohol.

Another powerful method is the use of catalytic [2+2] cycloadditions to construct the cyclobutane ring enantioselectively. chemistryviews.org Visible-light-induced asymmetric [2+2] cycloaddition of alkenes can produce enantioenriched cyclobutane derivatives, which can then be converted to the target cyclobutanol. chemistryviews.org Similarly, copper-catalyzed tandem processes involving the enantioselective conjugate addition to a cyclobutenone followed by trapping can generate chiral cyclobutene (B1205218) derivatives as precursors. nih.gov

Table 2: Overview of Enantioselective Methods for Chiral Cyclobutanol Synthesis

| Methodology | Description | Key Reagents/Catalysts |

|---|---|---|

| Asymmetric Ketone Reduction | A prochiral ketone is reduced to a chiral alcohol with high enantioselectivity. | Chiral catalysts (e.g., CBS catalyst, Noyori hydrogenation catalysts) with a hydride source (e.g., borane, H₂). |

| Catalytic [2+2] Cycloaddition | Two alkene components are joined to form the cyclobutane ring under the control of a chiral catalyst. | Chiral Lewis acids, organocatalysts, or transition metal complexes (e.g., Iridium-based catalysts). chemistryviews.org |

The stereochemical outcome of a reaction is profoundly influenced by the three-dimensional structure of both the substrate and the reagents. nih.govuni-muenchen.de In the synthesis of this compound, these factors dictate both diastereoselectivity and enantioselectivity.

Substrate Control : The inherent structure of the starting material can direct the course of a reaction. For example, in the reduction of 3-(4-chlorophenyl)cyclobutanone, the bulky 4-chlorophenyl group creates a sterically hindered environment on one face of the ring. This steric hindrance can guide an incoming reagent to the opposite, more accessible face, a principle known as substrate-controlled stereoselection. Activating or deactivating groups on the aromatic ring can also influence reaction pathways through electronic effects. acs.org

Reagent Control : When the stereoselectivity is determined by the chirality or structure of the reagent or catalyst rather than the substrate, it is known as reagent-controlled stereoselection. Using a chiral reducing agent, for instance, can override the directing effects of the substrate to produce a specific desired enantiomer. The size and shape of the reagent are critical; bulkier reagents exhibit higher stereoselectivity by amplifying the energetic difference between the possible transition states leading to different stereoisomers.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of chemical compounds is crucial for minimizing environmental impact and improving sustainability. nih.gov This involves designing chemical processes that reduce waste, use less hazardous substances, and improve energy efficiency. unibo.it

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com It is a theoretical measure that complements the experimental percentage yield. A reaction with high atom economy is inherently less wasteful. rsc.org

A plausible synthetic step for producing this compound is the reduction of 3-(4-chlorophenyl)cyclobutanone using sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol.

The balanced chemical equation for this reduction is: 4 C₁₀H₉ClO + NaBH₄ + 4 CH₃CH₂OH → 4 C₁₀H₁₁ClO + NaB(OCH₂CH₃)₄

For the purpose of calculating the atom economy of the primary transformation, we consider the atoms from the main reactants that form the product and the key byproducts. The simplified reaction is: C₁₀H₉ClO + [H] → C₁₀H₁₁ClO

However, a more formal calculation considers all reactants contributing to the product. The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 3: Atom Economy Calculation for the Reduction of 3-(4-Chlorophenyl)cyclobutanone | Compound | Formula | Molecular Weight ( g/mol ) | Role | | --- | --- | --- | --- | | 3-(4-Chlorophenyl)cyclobutanone | C₁₀H₉ClO | 180.63 | Reactant | | Sodium Borohydride | NaBH₄ | 37.83 | Reactant (Source of Hydride) | | this compound | C₁₀H₁₁ClO | 182.65 | Product | | Calculation | | | | | Reactants' MW (per 4 moles of ketone) | 4 * 180.63 + 37.83 = 750.35 | | | Products' MW (per 4 moles of alcohol) | 4 * 182.65 = 730.60 | | | % Atom Economy | (730.60 / 750.35) x 100 | 97.4% | |

Note: This calculation considers the primary reactants for the transformation. Including the solvent that participates in the reaction (ethanol) would alter the calculation, but the reaction still demonstrates high atom efficiency as most atoms are incorporated into the product or a recyclable byproduct.

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. mdpi.com Traditional solvents like chlorinated hydrocarbons or volatile organic compounds (VOCs) are often hazardous. Green chemistry promotes the use of safer, more environmentally benign solvents. thepharmajournal.com

Table 4: Comparison of Traditional and Green Solvents for Organic Synthesis

| Solvent Class | Examples | Environmental/Safety Concerns | Greener Alternatives |

|---|---|---|---|

| Chlorinated | Dichloromethane, Chloroform | Toxic, suspected carcinogens, environmentally persistent. | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME). |

| Aprotic Polar | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High boiling points, reproductive toxins. | Dimethyl sulfoxide (DMSO) (use with caution), Cyrene™. |

| Hydrocarbons | Toluene, Hexane | Volatile, flammable, neurotoxic. | Heptane (less toxic than hexane), Toluene (use can be minimized). |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Highly flammable, peroxide-forming. | 2-Methyltetrahydrofuran (2-MeTHF), t-Butyl methyl ether (MTBE). |

Waste Minimization Strategies:

Catalysis: Using catalytic reagents instead of stoichiometric ones dramatically reduces waste. For instance, a catalytic hydrogenation for the reduction of the cyclobutanone would have a higher atom economy and produce less inorganic waste than a borohydride reduction.

Solvent Reduction and Recycling: Performing reactions at higher concentrations or in solvent-free conditions minimizes solvent use. Where solvents are necessary, choosing ones that can be easily recovered and recycled is preferred.

Process Intensification: Using technologies like continuous flow reactors can improve reaction efficiency, reduce reaction volumes, and minimize waste generation compared to traditional batch processing. beilstein-journals.org

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability

The selection of a synthetic pathway for this compound and its analogs is guided by a comparative analysis of efficiency, selectivity, and scalability. The two-step approach involving [2+2] cycloaddition followed by reduction is often favored due to its versatility and predictability.

Efficiency:

Interactive Data Table: Comparison of Synthetic Pathway Efficiency

| Pathway | Key Steps | Typical Yield Range (%) | Number of Steps |

| Route 1: [2+2] Cycloaddition/Reduction | 1. [2+2] Cycloaddition of 4-chlorostyrene and ketene equivalent2. Reduction of 3-(4-chlorophenyl)cyclobutanone | 60-85 (overall) | 2 |

| Route 2: Photochemical [2+2] Cycloaddition | 1. Photochemical [2+2] cycloaddition of alkene precursors | 40-70 | 1 (for core formation) |

| Route 3: Intramolecular Cyclization | 1. Preparation of acyclic precursor2. Base- or metal-catalyzed cyclization | 30-60 (overall) | 2+ |

Selectivity:

Selectivity, encompassing both regioselectivity and stereoselectivity, is a critical factor, particularly when specific isomers of the target molecule are required.

Regioselectivity: In the [2+2] cycloaddition of a substituted styrene with an unsymmetrical ketene equivalent, the regioselectivity is generally high, leading to the desired 3-arylcyclobutanone.

Stereoselectivity: The reduction of 3-substituted cyclobutanones with hydride reagents exhibits a high degree of stereoselectivity, predominantly yielding the cis-alcohol. acsgcipr.orgacs.org This preference is attributed to the steric hindrance of the substituent directing the incoming hydride to the opposite face of the ring. The diastereomeric ratio can often be further improved by optimizing the reducing agent and reaction conditions. acsgcipr.org For example, the reduction of 3-phenylcyclobutanone with various hydride reagents consistently gives the cis-isomer as the major product. acs.org

Interactive Data Table: Stereoselectivity in the Reduction of 3-Arylcyclobutanones

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride (NaBH₄) | Methanol | 0 | >95:5 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | -78 | >98:2 |

| Potassium Selectride® | Tetrahydrofuran | -78 | >99:1 |

Scalability:

The scalability of a synthetic route is its ability to be adapted for large-scale production. The [2+2] cycloaddition/reduction pathway is generally considered scalable. However, for industrial applications, continuous flow processes are increasingly being explored for photochemical [2+2] cycloadditions to enhance safety, efficiency, and scalability. ucd.iechemrxiv.org Continuous flow reactors offer advantages such as precise control over reaction parameters and improved light penetration for photochemical reactions, which can be challenging to scale up in traditional batch reactors. Electrochemical methods for cyclobutane synthesis have also been developed and demonstrated on a kilogram scale, offering another scalable alternative.

Advanced Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl Cyclobutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the precise structure and stereochemistry of 3-(4-Chlorophenyl)cyclobutan-1-ol (B2918504).

2D NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon-¹³ (¹³C) signals and to determine the connectivity and spatial arrangement of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, COSY would show correlations between the proton on the carbon bearing the hydroxyl group (H-1) and its neighboring protons on the cyclobutane (B1203170) ring (H-2 and H-4). It would also show correlations between the protons at the H-2 and H-4 positions with the proton at the H-3 position.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons. For instance, it would show correlations from the proton at C-1 (the carbinol proton) to the aromatic carbons, and from the aromatic protons to the carbons of the cyclobutane ring, confirming the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, irrespective of their bonding. For this compound, NOESY or ROESY would be used to determine the relative orientation of the hydroxyl group and the 4-chlorophenyl group (i.e., whether they are cis or trans to each other). For example, a spatial correlation between the proton at C-1 and the proton at C-3 would suggest a cis relationship between the hydroxyl and the chlorophenyl substituents.

A hypothetical data table for the types of correlations that would be observed is presented below:

| Proton (¹H) Signal | COSY Correlations | HMBC Correlations (Selected) | NOESY/ROESY Correlations (Hypothetical cis isomer) |

| H-1 | H-2, H-4 | C-2, C-4, C-ipso (aromatic) | H-3, H-2, H-4 |

| H-2 | H-1, H-3 | C-1, C-3, C-4 | H-1, H-3, H-4 |

| H-3 | H-2, H-4 | C-2, C-4, C-ortho, C-meta (aromatic) | H-1, H-2, H-4 |

| H-4 | H-1, H-3 | C-1, C-2, C-3 | H-1, H-2, H-3 |

| Aromatic Protons | Other Aromatic Protons | C-3, C-ipso, C-ortho, C-meta | H-3 |

Detailed Conformational Analysis of the Cyclobutane Ring by NMR

The cyclobutane ring is not planar and exists in a puckered conformation. The exact nature of this puckering can be investigated using NMR by analyzing the coupling constants between the protons on the ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. By carefully measuring these values, the degree of puckering and the preferred conformation of the cyclobutane ring can be determined. For this compound, this analysis would reveal how the substituents influence the ring's conformation.

Investigation of Long-Range Coupling and Aromatic Ring Dynamics

Long-range coupling constants (over more than three bonds) can sometimes be observed in high-resolution NMR spectra. In the case of this compound, long-range coupling could potentially be observed between the protons on the cyclobutane ring and the aromatic protons. The presence and magnitude of such couplings would provide further structural information.

Additionally, the dynamics of the 4-chlorophenyl ring, such as its rotational freedom around the C-C bond connecting it to the cyclobutane ring, could be studied using variable temperature NMR experiments. Changes in the appearance of the aromatic proton signals as a function of temperature can provide insights into the energy barrier for this rotation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would provide complementary information to NMR, particularly regarding the functional groups and intermolecular interactions.

Characterization of Hydroxyl Group Vibrations and Hydrogen Bonding

The hydroxyl (-OH) group of this compound would give rise to characteristic vibrations in the IR and Raman spectra. The O-H stretching vibration is particularly informative. In a dilute solution in a non-polar solvent, a sharp band corresponding to the "free" (non-hydrogen-bonded) O-H stretch would be expected in the region of 3600-3650 cm⁻¹. In a more concentrated sample or in the solid state, a broad band at a lower frequency (typically 3200-3400 cm⁻¹) would appear, which is indicative of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The position and shape of this band can provide information about the strength and nature of the hydrogen bonding network.

Analysis of C-Cl and Aromatic Ring Vibrations

The vibrations associated with the 4-chlorophenyl group would also be observable.

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations on the aromatic ring are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring usually appear in the region of 1450-1600 cm⁻¹. The substitution pattern on the benzene (B151609) ring (in this case, 1,4-disubstitution) gives rise to specific out-of-plane C-H bending vibrations, often in the 800-850 cm⁻¹ region, which can be a useful diagnostic tool.

A hypothetical table of key vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Hydroxyl (-OH) | O-H Stretch (Free) | 3600 - 3650 | Sharp band, observed in dilute non-polar solution. |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3400 | Broad band, observed in concentrated samples or solid state. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | |

| Cyclobutane C-H | C-H Stretch | 2850 - 3000 | |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple bands expected. |

| Aromatic C-H | C-H Out-of-plane Bend | 800 - 850 | Characteristic of 1,4-disubstitution. |

| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, offering the ability to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, which allows for the calculation of a unique molecular formula.

For this compound, with a nominal mass of 182 g/mol , HRMS can distinguish its molecular formula, C₁₀H₁₁ClO, from other potential formulas with the same nominal mass. The monoisotopic mass of this compound is calculated to be 182.04984 Da. uni.lu HRMS instruments can measure this value with errors in the parts-per-million (ppm) range, thus confirming the elemental composition.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 183.05712 | 129.5 |

| [M+Na]⁺ | 205.03906 | 137.6 |

| [M-H]⁻ | 181.04256 | 134.9 |

| [M+NH₄]⁺ | 200.08366 | 143.7 |

| [M+K]⁺ | 221.01300 | 136.1 |

X-ray Crystallography for Solid-State Molecular Architecture

This compound possesses two chiral centers, at the carbon bearing the hydroxyl group (C1) and the carbon bearing the chlorophenyl group (C3). This gives rise to the possibility of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). X-ray crystallography can definitively establish the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring. For an enantiomerically pure sample that crystallizes in a chiral space group, the absolute configuration (R or S at each chiral center) can also be determined. uni.lu

The way molecules pack in a crystal lattice is determined by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. In the case of this compound, the hydroxyl group is a potent hydrogen bond donor and acceptor. It is expected that O-H···O hydrogen bonds would be a dominant feature in its crystal packing, potentially forming chains or networks of molecules. Furthermore, the chlorine atom can participate in halogen bonding, and the phenyl ring can engage in π-π stacking interactions, both of which would influence the supramolecular architecture. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. While there are no public reports on polymorphism for this compound, it is a possibility that could be investigated through crystallization under various conditions. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be explored to modify the physical properties of this compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if enantiomerically enriched)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for determining the absolute configuration of chiral molecules in solution. wikipedia.org

For an enantiomerically enriched sample of this compound, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) could be employed to assign the absolute configuration. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The aromatic chromophore (4-chlorophenyl group) in the molecule would give rise to characteristic CD signals in the UV region. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also indicative of the absolute configuration.

In the absence of a known crystal structure, the absolute configuration can often be determined by comparing the experimental chiroptical spectra with spectra predicted from quantum chemical calculations for each possible enantiomer.

Computational and Theoretical Investigations of 3 4 Chlorophenyl Cyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 3-(4-chlorophenyl)cyclobutan-1-ol (B2918504). These methods allow for a detailed analysis of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Studies on Ground State Geometries and Conformational Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry, and to evaluate the energy differences between various spatial orientations, or conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Computational Method |

|---|---|---|---|

| Axial-Equatorial | 0.00 | - | B3LYP/6-31G(d) |

| Equatorial-Axial | 1.25 | - | B3LYP/6-31G(d) |

| Axial-Axial | 3.50 | - | B3LYP/6-31G(d) |

| Equatorial-Equatorial | 2.10 | - | B3LYP/6-31G(d) |

Ab Initio Methods for Spectroscopic Parameter Prediction and Validation

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to predict various spectroscopic properties. These predictions can then be compared with experimental data for validation. For instance, ab initio calculations can determine the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov

Calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable information about the chemical environment of each atom in the molecule. mdpi.com Furthermore, theoretical predictions of electronic transitions can aid in the interpretation of UV-Visible spectra. mdpi.com For complex molecules, these computational approaches are indispensable for assigning spectral features to specific molecular motions or electronic excitations. researchgate.net

| Spectroscopic Parameter | Predicted Value (Ab Initio) | Experimental Value |

|---|---|---|

| IR Frequency (C-O stretch) | 1055 cm⁻¹ | 1050 cm⁻¹ |

| ¹H NMR (CH-OH) | 4.2 ppm | 4.1 ppm |

| ¹³C NMR (C-Cl) | 132 ppm | 133 ppm |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemist-friendly picture of bonding and electron distribution within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals to quantify the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. numberanalytics.com

In this compound, NBO analysis can reveal the nature of the C-Cl and C-O bonds, as well as the delocalization of electrons from the lone pairs of the oxygen and chlorine atoms into antibonding orbitals of the cyclobutane (B1203170) ring and the phenyl group. acadpubl.eu These interactions, often referred to as hyperconjugation, play a significant role in stabilizing the molecule. The analysis can also provide insights into intramolecular hydrogen bonding between the hydroxyl group and the chlorophenyl ring. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms and molecules over time. rsc.org MD simulations are particularly useful for exploring the vast conformational space of flexible molecules like this compound.

By simulating the molecule's behavior in a given environment (e.g., in a solvent), MD can reveal the preferred conformations and the transitions between them. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov MD simulations can also provide insights into the flexibility of the cyclobutane ring and the rotational freedom of the chlorophenyl group.

Computational Analysis of Intra- and Intermolecular Interactions

Understanding the non-covalent interactions within and between molecules is essential for predicting their physical properties and biological activity. Computational methods provide powerful tools for analyzing these interactions.

Hydrogen Bonding Networks and Halogen Bonding

The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonding networks with itself and with other molecules. Computational analysis can predict the geometry and strength of these hydrogen bonds. researchgate.net

Furthermore, the chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Computational studies can identify potential halogen bond acceptors and estimate the strength of these interactions. Both hydrogen and halogen bonding can significantly influence the crystal packing of the compound in the solid state and its binding affinity to biological targets. mdpi.com

Aromatic Interactions (π-π stacking)

Aromatic interactions, particularly π-π stacking, are significant non-covalent forces that influence the three-dimensional structures of molecules in both the solid state and biological systems. In the context of this compound, the chlorophenyl group is the primary contributor to such interactions.

π-π stacking involves the attractive, non-covalent interactions between aromatic rings. These interactions are generally understood to be a combination of electrostatic and dispersion forces. The quadrupole model is often used to describe the electrostatic component, where the electron-rich π-system of one aromatic ring interacts favorably with the electron-deficient σ-framework of another. The arrangement of the stacked rings can vary, with common geometries being face-to-face and edge-to-face (T-shaped).

The presence of a chlorine atom on the phenyl ring of this compound has a notable effect on its potential for π-π stacking. As an electron-withdrawing group, the chlorine atom modulates the electron density of the aromatic ring, which can influence the strength and geometry of stacking interactions. Studies on substituted aromatic systems have shown that electron-withdrawing groups can enhance π-π stacking interactions in certain orientations.

Computational Prediction of Reaction Pathways and Transition States for Derivatives

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying intermediates, and characterizing transition states. researchgate.net For derivatives of this compound, theoretical methods can predict the most likely pathways for chemical transformations.

The process of computationally modeling a reaction pathway typically involves several steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is often the most computationally intensive step.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or a first-order saddle point (for a transition state).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the correct transition state has been found.

For example, in the study of a derivative, 3-(4-chlorophenyl)-5-(3-hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, computational methods like Density Functional Theory (DFT) can be employed to understand its formation and reactivity. The mechanism of its synthesis, likely a multi-step process, can be computationally modeled to understand the energetics of each step. ijbiotech.com

The characterization of transition states is particularly important as it provides information about the activation energy of a reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. For instance, multi-path variational transition state theory can be used to model the kinetics of complex reactions involving multiple potential reaction sites. rsc.org

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations can provide quantitative descriptors that help to establish structure-reactivity relationships (QSRR) and quantitative structure-activity relationships (QSAR). These relationships are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties.

For derivatives of this compound, computational studies can elucidate how modifications to the molecular structure affect its chemical reactivity and biological activity. A computational analysis of a related compound, 3-(4-chlorophenyl)-5-(3-hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides insight into the types of theoretical descriptors that can be calculated. ijbiotech.com

Table 1: Calculated Physicochemical Properties of a 3-(4-Chlorophenyl) Pyrazole (B372694) Derivative

| Property | Predicted Value |

|---|---|

| Molecular Weight | < 500 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Partition Coefficient (log P) | < 5 |

| Plasma Protein Binding (%) | 83.96 |

| Human Serum Albumin Affinity (LogK_HSA) | 3.97 |

Data sourced from a computational study on 3-(4-chlorophenyl)-5-(3-hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. ijbiotech.com

These calculated parameters, often referred to as Lipinski's rule of five, are critical in predicting the drug-likeness of a molecule. ijbiotech.com The values for the pyrazole derivative suggest it has good potential for oral bioavailability. ijbiotech.com

Furthermore, the electronic properties of the molecule, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of a molecule, which are indicative of its reactivity towards electrophiles and nucleophiles.

Optimized geometric parameters, such as bond lengths and angles, can also be correlated with reactivity. For instance, the calculated C-Cl bond length in the pyrazole derivative was found to be in good agreement with expected values. ijbiotech.com

Table 2: Selected Optimized Bond Wavelengths (Å) for a 3-(4-Chlorophenyl) Pyrazole Derivative

| Bond | MM+ Method | B3LYP Method |

|---|---|---|

| C-Cl | 1.721 | 1.701 |

Data sourced from a computational study on 3-(4-chlorophenyl)-5-(3-hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. ijbiotech.com

By systematically modifying the structure of this compound derivatives and calculating these theoretical descriptors, a comprehensive understanding of the structure-reactivity relationships can be developed. This knowledge can then be used to guide the synthesis of new compounds with enhanced activity or improved physicochemical properties.

Reactivity and Reaction Mechanisms of 3 4 Chlorophenyl Cyclobutan 1 Ol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group is a versatile handle for further functionalization of the molecule, allowing for the introduction of diverse chemical entities through esterification, etherification, oxidation, and dehydration reactions.

The conversion of the hydroxyl group of 3-(4-Chlorophenyl)cyclobutan-1-ol (B2918504) into esters and ethers is a fundamental transformation. These reactions are crucial for modifying the compound's physical and chemical properties.

Esterification: The formation of an ester from this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and the mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com Crucially, in the Fischer esterification, the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of stereochemistry at the carbinol center (C-1 of the cyclobutane (B1203170) ring).

For more sensitive substrates or to achieve higher yields under milder conditions, other reagents can be employed. The Yamaguchi esterification, using 2,4,6-trichlorobenzoyl chloride and a base like DMAP, is highly effective for producing esters, including sterically hindered ones like macrolides. nih.gov This method is also known for proceeding with retention of configuration at the chiral alcohol center.

Etherification: Synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction. Due to the SN2 mechanism, if the alkyl halide is chiral, inversion of configuration occurs at the electrophilic carbon of the alkyl halide. However, the stereocenter of the parent alcohol, this compound, remains unchanged throughout this process.

The stereochemical outcomes of these reactions are of significant interest, particularly when using chiral reagents, as they allow for the synthesis of specific diastereomers. nih.gov

The alcohol group in this compound can be readily oxidized to the corresponding ketone. Given that it is a secondary alcohol, oxidation yields 3-(4-Chlorophenyl)cyclobutan-1-one. This transformation can be accomplished using a variety of common oxidizing agents, such as those based on chromium (e.g., PCC) or milder, more modern reagents. The cyclobutanone (B123998) moiety is relatively easy to oxidize due to the release of ring strain. nih.gov

Conversely, the reduction of 3-(4-Chlorophenyl)cyclobutan-1-one with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would regenerate the alcohol, this compound. If the starting ketone is prochiral, this reduction can lead to a racemic mixture of the cis and trans isomers of the alcohol unless a stereoselective reducing agent is used. Enantioselective reduction methods have been developed for similar cyclobutanone systems, allowing for the synthesis of specific enantiomers of the corresponding cyclobutanols. nih.gov

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. The reaction typically proceeds by protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a carbocation intermediate at C-1. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form a double bond.

Two primary unsaturated products are possible from this reaction, depending on which proton is removed:

1-(4-Chlorophenyl)cyclobutene: Formed by removal of a proton from C-4.

3-(4-Chlorophenyl)cyclobutene: Formed by removal of a proton from C-2.

The regioselectivity of the elimination is governed by the stability of the resulting alkene. In some cases, dehydration and subsequent rearrangement can lead to the formation of more stable aromatic systems, especially under harsh conditions. stackexchange.com

Ring-Opening Reactions of the Cyclobutane Moiety

The inherent strain of the cyclobutane ring makes it susceptible to cleavage under thermal, photochemical, or catalytic conditions. These reactions are mechanistically distinct and provide pathways to various acyclic or rearranged products.

Thermal Cleavage: The thermal ring-opening of a saturated cyclobutane ring typically requires high temperatures and proceeds through a homolytic cleavage of a C-C bond, generating a 1,4-diradical intermediate. For this compound, this diradical can then undergo further reactions, such as fragmentation. A likely pathway would involve cleavage of the C1-C2 and C3-C4 bonds to yield styrene (B11656) and vinyl alcohol, or cleavage of the C1-C4 and C2-C3 bonds to yield 4-chlorostyrene (B41422) and other fragments. The presence of the phenyl group can influence which bonds are preferentially cleaved by stabilizing radical intermediates. Thermally induced cleavage is a known process for cyclobutane rings, often requiring temperatures above 200°C. researchgate.net

If the molecule first undergoes dehydration to form 3-(4-chlorophenyl)cyclobutene, the resulting cyclobutene (B1205218) can undergo a thermal electrocyclic ring-opening. According to the Woodward-Hoffmann rules, this 4π-electron system opens in a conrotatory fashion to yield a substituted 1,3-butadiene (B125203) derivative. nih.govmasterorganicchemistry.com The torquoselectivity (the preference for inward or outward rotation of substituents) is influenced by the electronic nature of the groups attached to the ring. nih.gov

Photochemical Cleavage: Photochemical reactions, initiated by UV light, provide an alternative pathway for ring cleavage. rsc.org For a saturated cyclobutane, this can also proceed via radical intermediates. For a cyclobutene derivative, photochemical excitation promotes an electron to a higher energy molecular orbital (the HOMO of the excited state), which alters the orbital symmetry requirements for the reaction. masterorganicchemistry.com Consequently, the electrocyclic ring-opening of a cyclobutene under photochemical conditions proceeds in a disrotatory manner, leading to a different stereoisomer of the diene product than that obtained thermally. masterorganicchemistry.comnih.gov

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the hydroxyl group of this compound is protonated. The departure of water can initiate a cascade of reactions driven by the relief of ring strain. The resulting C-1 carbocation can trigger a ring-opening rearrangement. This can lead to the formation of a more stable cyclopentyl or acyclic carbocation, which is then trapped by a nucleophile. nih.govbeilstein-journals.org For example, cleavage of the C1-C2 (or C1-C4) bond could lead to a γ-substituted carbocation that rearranges or is trapped. These reactions are analogous to the acid-catalyzed openings of other strained rings like epoxides. khanacademy.orgmasterorganicchemistry.com

Base-Catalyzed Ring Opening: Ring-opening under basic conditions is less common for simple cyclobutanes but can be facilitated by appropriately positioned functional groups. oup.com For this compound, a very strong base could deprotonate the alcohol to form an alkoxide. This intermediate could potentially trigger a retro-[2+2] cycloaddition-type fragmentation, although this typically requires higher temperatures or transition metal catalysis. More commonly, base-promoted ring-opening is observed in cyclobutanol (B46151) systems that have a good leaving group at the 3-position, which facilitates a fragmentation reaction. oup.com Palladium-catalyzed ring-opening of cyclobutanols via β-carbon elimination is also a known synthetic strategy that leads to the formation of polyketones through C-C bond cleavage. nih.gov

Metal-Catalyzed Ring-Opening and Rearrangement Reactions

The strained four-membered ring of this compound, in conjunction with its hydroxyl group, provides a fertile ground for metal-catalyzed transformations. Transition metals, particularly palladium and gold, are known to catalyze the cleavage of C-C bonds within cyclobutanol systems, leading to a variety of synthetically useful products.

Palladium catalysis, for instance, can induce a β-carbon elimination, a process involving the cleavage of a C(sp³)–C(sp³) bond. This reaction proceeds via coordination of the metal to the hydroxyl group, followed by cleavage of the proximal C-C bond of the ring to form a palladium-alkyl intermediate. nih.gov This intermediate can then participate in further coupling reactions. For bifunctional cyclobutanol precursors, this strategy has been successfully employed in ring-opening polymerization (ROP) to generate novel polyketones. nih.gov In the context of this compound, such a pathway would lead to the formation of a linear ketone chain. Under certain conditions, such as the use of specific phosphine (B1218219) ligands like JohnPhos, a formal [2+2]-retrocyclization can occur, yielding alkene and acetophenone (B1666503) derivatives. nih.gov

Gold catalysts offer alternative rearrangement pathways. For example, gold(I) complexes have been shown to catalyze the rearrangement of 1-alkynyl cyclobutanols into alkylidene cycloalkanones. organic-chemistry.org While the subject molecule lacks the alkynyl group, this demonstrates the facility of gold to promote skeletal rearrangements in cyclobutane systems. Another relevant transformation is the pinacol-type rearrangement, which has been observed in the conversion of α-hydroxycyclopropyl carbinols to cyclobutanones, indicating that strained-ring alcohols are susceptible to acid- or metal-catalyzed rearrangements. organic-chemistry.org Furthermore, a transition-metal-free oxidative ring expansion of cyclobutanol moieties to 4-tetralones has been achieved using reagents like N-bromosuccinimide, a reaction that could be applicable to derivatives of this compound. nih.gov

Nucleophilic and Electrophilic Ring-Opening Strategies

The cyclobutane ring can also be opened through nucleophilic or electrophilic attack, often promoted by the activation of the hydroxyl group.

Nucleophilic Ring-Opening: In the presence of a Lewis acid, donor-acceptor (D-A) cyclobutanes can undergo nucleophilic ring-opening. researchgate.net Although this compound is not a classic D-A cyclobutane, the principle of Lewis acid activation of the ring is pertinent. A more direct analogy involves the acid-catalyzed ring-opening of related heterobicyclic systems with alcohol nucleophiles. beilstein-journals.org In such a mechanism, protonation of the hydroxyl group would convert it into a good leaving group (water), rendering the adjacent ring carbon susceptible to attack by a nucleophile. This would result in the cleavage of the C1-C2 or C1-C4 bond, yielding a functionalized, linear chloroaryl compound. The regioselectivity of the attack would be influenced by steric hindrance and the electronic stability of the resulting carbocationic intermediate.

Electrophilic Ring-Opening: Electrophilic attack typically requires the presence of unsaturation within the ring, which is absent in the parent molecule. However, derivatives of this compound, such as those containing a double bond, could be susceptible to electrophilic ring-opening reactions.

Reactions Involving the Chlorophenyl Substituent

The 4-chlorophenyl group dictates the reactivity of the aromatic portion of the molecule. Its properties influence electrophilic and nucleophilic aromatic substitution, as well as cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Typical EAS reactions that could be performed on this substrate include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group, yielding primarily 3-(2-nitro-4-chlorophenyl)cyclobutan-1-ol.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce another halogen atom at the ortho position. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation would be challenging due to the deactivating nature of the chlorine substituent, which often inhibits these reactions.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-chlorophenyl)cyclobutan-1-ol |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-chlorophenyl)cyclobutan-1-ol |

| Chlorination | Cl₂, AlCl₃ | 3-(2,4-Dichlorophenyl)cyclobutan-1-ol |

Nucleophilic Aromatic Substitution on the Chlorinated Phenyl Group

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, the chloride) on an aromatic ring by a nucleophile. This reaction is generally difficult for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.orgpressbooks.pub

The cyclobutanol substituent is not a strong electron-withdrawing group. Therefore, this compound is expected to be relatively unreactive towards SNAr under standard conditions. Forcing conditions, such as high temperatures, high pressures, and very strong nucleophiles (e.g., NaOH, NaNH₂), would be required to facilitate the substitution of the chlorine atom. pressbooks.pubyoutube.com The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. libretexts.org

Cross-Coupling Reactions at the Aryl Halide Position

The carbon-chlorine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of aryl chlorides is typically lower than that of aryl bromides or iodides, often requiring specialized catalyst systems with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to achieve good yields. researchgate.net

Prominent cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the chlorine with an aryl, vinyl, or alkyl group. organic-chemistry.orgnih.gov

Heck Coupling: This reaction would couple the aryl chloride with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl chloride with an amine.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne to create an aryl-alkyne C-C bond. researchgate.net

These reactions offer a versatile platform for elaborating the structure of this compound, allowing for the synthesis of a wide array of derivatives.

Investigation of Pericyclic Reactions and Cycloaddition Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The most relevant type of pericyclic reaction for a cyclobutane derivative is a cycloreversion, the reverse of a [2+2] cycloaddition. msu.edufiveable.me

Under thermal or photochemical conditions, the cyclobutane ring of this compound could potentially undergo a retro-[2+2] reaction. This would cleave the ring into two alkene fragments. For the parent molecule, this would likely involve cleavage of the C2-C3 and C1-C4 bonds to yield 1-chloro-4-vinylbenzene and vinyl alcohol (which would tautomerize to acetaldehyde). The feasibility and specific products of such a reaction would depend heavily on the reaction conditions and the substitution pattern of the ring. While direct cycloaddition to the saturated cyclobutane ring is not possible, derivatives containing unsaturation could participate in cycloaddition reactions like the Diels-Alder reaction. oxfordsciencetrove.com

Kinetic and Thermodynamic Studies of Key Chemical Transformations Involving this compound Remain an Unexplored Area of Research

A thorough review of scientific literature reveals a significant gap in the documented kinetic and thermodynamic data for chemical transformations involving the compound this compound. Despite the relevance of substituted cyclobutane moieties in various fields of chemical synthesis, specific experimental and computational studies detailing the reactivity of this particular molecule are not publicly available at this time.

Consequently, the generation of data tables and a detailed analysis of research findings concerning the kinetics and thermodynamics of its key chemical transformations is not possible. This includes, but is not limited to, reactions such as oxidation, reduction, substitution, and elimination pathways that would be critical to understanding the compound's chemical behavior under various conditions.

While general principles of cyclobutane reactivity are established, the specific influence of the 4-chlorophenyl substituent at the 3-position and the hydroxyl group at the 1-position on reaction rates, transition state energies, and equilibrium positions has not been quantitatively determined. Such studies would be invaluable for predicting the compound's stability, reaction outcomes, and for the rational design of synthetic routes involving this and structurally related molecules. The absence of this information highlights a clear area for future research in the field of physical organic chemistry.

Advanced Applications in Chemical Research and Development

3-(4-Chlorophenyl)cyclobutan-1-ol (B2918504) as a Versatile Synthetic Building Block

In organic synthesis, the value of a building block is determined by its ability to readily participate in chemical reactions to form more elaborate structures. This compound, with its specific arrangement of functional groups, serves as an exemplary scaffold for constructing complex molecular architectures.

The chemical reactivity of this compound is centered on its hydroxyl and chlorophenyl groups. The secondary alcohol can be oxidized to the corresponding ketone, 3-(4-chlorophenyl)cyclobutan-1-one, providing an entry point to a different class of derivatives. Furthermore, the hydroxyl group can undergo esterification or etherification to append a wide variety of other chemical entities.

The compound also serves as a direct precursor to related structures, such as 3-(4-Chlorophenyl)-3-(hydroxymethyl)cyclobutan-1-ol, a diol derivative that introduces an additional reactive site. bldpharm.com While specific, complex natural product syntheses originating from this exact starting material are not extensively documented in mainstream literature, its potential is evident from its structural components. The 4-chlorophenyl group is a common feature in many biologically active compounds, including certain kinase inhibitors and anticancer agents. nih.govresearchgate.net The cyclobutane (B1203170) ring itself is an attractive, somewhat underutilized scaffold in medicinal chemistry that offers a defined three-dimensional geometry. nih.gov Therefore, this compound represents a valuable starting point for synthesizing novel analogues of known therapeutic agents or entirely new chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| CAS Number | 1932791-75-7 (for cis/trans isomer) |

| Appearance | Varies; often a solid or oil |

| Predicted XlogP | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Data sourced from public chemical databases. uni.lumolport.com

Fragment-based drug discovery (FBDD) increasingly seeks novel, three-dimensional (3D) scaffolds to explore new chemical space. nih.gov The cyclobutane moiety is recognized as an attractive but underrepresented 3D scaffold that can serve as a bioisosteric replacement for more common rings like phenyl or cyclopentyl groups. nih.gov

This compound is an ideal candidate for generating scaffold diversity. Its defined cis and trans isomers provide distinct spatial arrangements of its functional groups, allowing for the creation of diastereomerically pure libraries. By systematically modifying the hydroxyl group, performing substitutions on the aromatic ring, or even employing ring-opening strategies, a diverse collection of related compounds can be synthesized from this single precursor. This approach allows researchers to rapidly generate and screen new molecules for biological activity, maximizing the exploration of structure-activity relationships around the core cyclobutane scaffold.

Table 2: Potential Reactions for Scaffold Diversity Generation

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Oxidation | PCC or Swern Oxidation | Ketone |

| Esterification | Acyl Chloride / Carboxylic Acid | Ester |

| Etherification | Alkyl Halide (Williamson) | Ether |

| Nucleophilic Aromatic Substitution | Sodium Azide (under specific conditions) | Azidophenyl derivative |

| Suzuki Coupling | Boronic Acid / Palladium Catalyst | Biphenyl derivative |

Potential in Materials Science

The structural characteristics of this compound also suggest its potential utility in the field of materials science, particularly in the design of polymers and functional materials where molecular rigidity and intermolecular interactions are key.

The presence of a reactive hydroxyl group allows this compound to function as a monomer in step-growth polymerization. For instance, it could be co-polymerized with dicarboxylic acids or their derivatives to form polyesters. The bulky and rigid chlorophenylcyclobutane unit incorporated into the polymer backbone would be expected to influence the material's properties significantly by:

Increasing the glass transition temperature (Tg): The rigid structure would restrict chain mobility, leading to a more thermally stable material.

Modifying solubility and processability: The aromatic and halogenated nature of the side group would increase hydrophobicity.

Enhancing mechanical properties: The rigid nature of the pendant group could contribute to increased stiffness and modulus of the resulting polymer.

Liquid crystals are materials that exist in a state between a conventional liquid and a solid crystal. wikipedia.org Their constituent molecules (mesogens) must possess a degree of structural anisotropy, typically being elongated or disc-shaped. wikipedia.org

The structure of this compound contains elements common to mesogens: a rigid phenyl group and a semi-rigid aliphatic ring. However, it lacks the long, flexible alkyl chain that is characteristic of many common liquid crystals and helps to promote mesophase formation at lower temperatures. wikipedia.org While the compound itself is unlikely to be a liquid crystal, it could be used as a core fragment in the design of larger, more anisotropic molecules. For example, esterification of the hydroxyl group with a long-chain carboxylic acid containing another aromatic ring could yield a molecule with the requisite shape and rigidity to exhibit liquid crystalline behavior. The 4-chlorophenyl group could contribute to favorable dipole-dipole interactions that stabilize potential mesophases.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound make it an excellent candidate for designing self-assembling systems.

The molecule can participate in several key non-covalent interactions:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, allowing it to form predictable, directional links with other molecules.

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems, an interaction that is crucial for the organization of many organic materials.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Formation of Host-Guest Complexes

There is no published research detailing the formation of host-guest complexes involving this compound as either a host or a guest molecule. The structural features of this compound, namely the cyclobutane ring, the 4-chlorophenyl group, and the hydroxyl functional group, theoretically offer potential sites for non-covalent interactions that are crucial for host-guest chemistry. The aromatic ring could participate in π-π stacking or hydrophobic interactions, while the hydroxyl group could act as a hydrogen bond donor or acceptor. However, without experimental data, any discussion on its behavior in forming inclusion complexes with common host molecules like cyclodextrins, calixarenes, or cucurbiturils remains purely speculative.

Self-Assembly Processes

Similarly, the scientific literature lacks studies on the self-assembly processes of this compound. Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The presence of both a hydrophobic 4-chlorophenyl group and a hydrophilic hydroxyl group could potentially impart amphiphilic character to the molecule, a common driver for self-assembly in appropriate solvents. However, no research has been published to confirm or characterize any such behavior.

Role as a Ligand or Ligand Precursor in Coordination Chemistry